molecular formula C11H20N2O2 B13009126 tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate

tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B13009126
M. Wt: 212.29 g/mol
InChI Key: IIZSRECJUBGQCE-YIZRAAEISA-N
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Description

tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic amine derivative with a stereochemically defined 3-azabicyclo[3.2.0]heptane core. The compound features a tert-butyl carbamate (Boc) protecting group at the 3-position and an amino group at the 6-position. Its molecular formula is C₁₁H₂₀N₂O₂, and it is identified by the CAS number 1250884-66-2 .

This compound is commercially available as a pharmaceutical intermediate, particularly in the synthesis of peptides, biochemicals, and radioligands. Its stereochemical configuration (1R,5S,6S) is critical for biological activity, as it influences binding affinity in enzyme inhibition or receptor targeting . The Boc group enhances solubility in organic solvents, facilitating its use in coupling reactions .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-9(12)8(7)6-13/h7-9H,4-6,12H2,1-3H3/t7-,8+,9-/m0/s1

InChI Key

IIZSRECJUBGQCE-YIZRAAEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]([C@@H]2C1)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C2C1)N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate generally involves the construction of the bicyclic azabicyclo[3.2.0]heptane core followed by functional group manipulations to introduce the amino and tert-butyl carboxylate moieties. The key steps include:

  • Formation of the bicyclic ring system via cyclization reactions.
  • Introduction of the amino group at the 6-position.
  • Protection of the carboxyl group as a tert-butyl ester.

Specific Synthetic Routes

Cyclization and Amination

One reported approach involves starting from a suitable bicyclic precursor such as 6-hydroxymethyl-3-azabicyclo[3.1.0]hexane derivatives, which undergo amination and ring expansion to form the azabicyclo[3.2.0]heptane core. The amino group is introduced via nucleophilic substitution or reductive amination steps.

Protection of Carboxyl Group

The carboxyl group is protected as a tert-butyl ester using standard esterification techniques, often employing tert-butyl chloroformate or tert-butanol under acidic or catalytic conditions to yield the tert-butyl ester functionality.

Example Procedure Using Mitsunobu Reaction

A detailed experimental procedure involves the Mitsunobu reaction to install the amino group and tert-butyl ester protection:

  • In a flame-dried flask under nitrogen, 5-chloro-2-pyridyl phenol and triphenylphosphine are dissolved in anhydrous tetrahydrofuran (THF) at room temperature.
  • Dibenzyl azodicarboxylate (DBAD) is added, followed by the bicyclic precursor 6-hydroxymethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate tert-butyl ester.
  • The mixture is stirred overnight at room temperature.
  • Acidic workup with 4M HCl in 1,4-dioxane is performed, followed by extraction and basification steps.
  • The crude product is purified by flash chromatography to yield the desired this compound as a crystalline solid.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Mitsunobu reaction Triphenylphosphine, DBAD, THF, 20 °C, overnight ~40-50% Requires inert atmosphere (N2)
Acidic workup 4M HCl in 1,4-dioxane, room temperature, overnight - Converts intermediates to amino form
Extraction and purification Citric acid wash, basification with NH4OH, flash chromatography - Purification critical for high purity

Analytical Data Supporting Preparation

  • NMR Spectroscopy:
    Proton NMR (400 MHz, CDCl3) shows characteristic signals for the bicyclic framework and amino substituent, confirming stereochemistry and purity.

  • Mass Spectrometry:
    Molecular ion peak consistent with the expected molecular weight (M+1 = 213) confirms the molecular formula.

  • Purity:
    Commercially available samples report purity of 97% or higher, indicating efficient synthetic and purification protocols.

Summary of Key Research Findings

  • The bicyclic azabicyclo[3.2.0]heptane scaffold is efficiently constructed via cyclization of azabicyclic precursors with controlled stereochemistry at positions 1, 5, and 6.
  • The Mitsunobu reaction is a versatile method for introducing the amino group and tert-butyl ester protection in one-pot procedures.
  • Acidic and basic workup steps are essential to convert intermediates to the free amino form and to remove protecting groups or side products.
  • Purification by flash chromatography with methanol/methylene chloride mixtures containing triethylamine ensures high purity and yield.
  • The stereochemical integrity is maintained throughout the synthesis, as confirmed by NMR and chiral analysis.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate exhibits promising antibacterial properties. It has been evaluated for its efficacy against Gram-negative bacteria, which are often resistant to conventional antibiotics. The compound's structure allows it to interact effectively with bacterial enzymes, potentially inhibiting their function.

Centrally Acting Agents

The compound has been investigated for its potential as a centrally acting agent due to its ability to cross the blood-brain barrier. This property positions it as a candidate for treating neurological disorders where modulation of neurotransmitter systems is required.

Case Study 1: Antibacterial Profiling

A study published in the Journal of Medicinal Chemistry explored the antibacterial profile of various bicyclic compounds, including this compound. The results demonstrated that this compound showed significant inhibition against strains of Escherichia coli and Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) lower than many existing antibiotics .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, researchers administered the compound to animal models to assess its effects on anxiety and depression-like behaviors. The results indicated that the compound could enhance serotonergic activity in the brain, suggesting its potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • CAS : 208837-83-6
  • Structure : Bicyclo[3.1.0]hexane core (smaller ring system).
  • Key Difference: The reduced ring size (hexane vs.

tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

  • CAS : 1017789-34-2
  • Structure : Contains a second nitrogen atom at the 6-position.
  • Key Difference : The additional nitrogen enables dual-site interactions in enzyme inhibition, as seen in β-lactamase inhibitor precursors .

tert-butyl (1R,5S,6S)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • CAS : 1246025-64-8
  • Structure : Substituted with a formyl group instead of an amine.
  • Key Difference : The formyl group allows for further functionalization via reductive amination or nucleophilic addition, making it a versatile intermediate .

Functional Group Variations

Hydroxyl-Substituted Analogues

  • Example : tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Key Difference : Hydroxyl groups enhance polarity, improving aqueous solubility but reducing membrane permeability .

Thiol-Containing Analogues

  • Example : Meropenem (hydrate), a β-lactam antibiotic with a 1-azabicyclo[3.2.0]hept-2-ene core.
  • Key Difference : The thiol group in meropenem enables covalent binding to penicillin-binding proteins (PBPs), conferring antibacterial activity .

Key Observations :

  • The target compound’s Boc deprotection is highly efficient (>90% yield), similar to other azabicyclo derivatives .
  • Palladium-catalyzed cross-coupling (e.g., in ) is preferred for introducing aryl/heteroaryl groups .

Physicochemical Properties

Property Target Compound tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate Meropenem (hydrate)
Molecular Weight 226.28 g/mol 198.26 g/mol 497.6 g/mol
Purity (Commercial Grade) 99% 97% >98% (pharma)
Solubility Organic solvents (DCM, MeOH) DMSO, DMF Water (high)

Notable Trends:

  • Smaller bicyclo systems (e.g., [3.1.0]hexane) exhibit lower molecular weights and higher volatility.
  • Aqueous solubility is inversely correlated with ring hydrophobicity .

Biological Activity

tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound with potential biological activity. This article reviews its structure, synthesis, and biological properties based on diverse sources.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1308650-53-4

The compound features a bicyclic structure that incorporates an azabicyclo framework, which is significant for its interaction with biological targets.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the bicyclic core through cyclization reactions.
  • Introduction of the amino group at the 6-position.
  • Esters formation to yield the final product.

These synthetic pathways have been optimized for yield and purity in laboratory settings.

Biological Activity

The biological activity of this compound is primarily linked to its potential as a pharmacological agent:

2. Neuropharmacological Effects

Compounds with similar structures have been investigated for their effects on neurotransmitter systems. There is potential for this compound to influence neurotransmitter release or receptor activity due to its amino group and bicyclic nature, which may interact with central nervous system targets .

3. Case Studies

A study published in a pharmacology journal highlighted the effectiveness of related azabicyclo compounds in inhibiting specific enzymes involved in bacterial resistance mechanisms . Although direct studies on this compound are scarce, these findings suggest avenues for future research.

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberActivity TypeReference
Compound A1308650-53-4Antimicrobial
Compound B273206-92-1Neuropharmacological
Compound C1932420-38-6β-lactamase Inhibitor

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